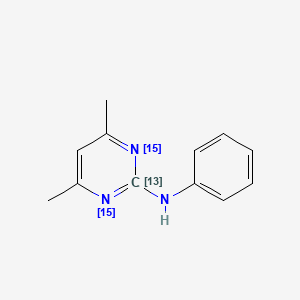
Pyrimethanil-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimethanil-13C,15N2 is a stable isotope-labeled version of pyrimethanil, an anilinopyrimidine and broad-spectrum contact fungicide. It is used primarily for the control of Botrytis species on a wide variety of crops. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in scientific research, especially in studies involving metabolic pathways and environmental impact assessments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimethanil-13C,15N2 involves the incorporation of stable isotopes into the pyrimethanil molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the reaction. For example, the synthesis might involve the use of 13C-labeled carbon dioxide and 15N-labeled ammonia in a series of chemical reactions that form the pyrimethanil structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using labeled starting materials. The process is carefully controlled to ensure high purity and consistent labeling of the final product. This often requires specialized equipment and conditions, such as closed growth chambers and hydroponic nutrient supply systems for the production of labeled plants .
Análisis De Reacciones Químicas
Types of Reactions
Pyrimethanil-13C,15N2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a hydroxylated derivative, while reduction could yield a more saturated compound. Substitution reactions can result in a wide variety of products, depending on the substituents introduced .
Aplicaciones Científicas De Investigación
Pyrimethanil-13C,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and metabolic pathways.
Biology: Employed in research on fungal diseases and the mechanisms of fungicide resistance.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in environmental studies to track the fate of fungicides in agricultural settings .
Mecanismo De Acción
Pyrimethanil-13C,15N2 exerts its effects by inhibiting the biosynthesis of methionine and other amino acids in fungi, particularly Botrytis cinerea. This inhibition disrupts protein synthesis and enzyme function, leading to the death of the fungal cells. The molecular targets include enzymes involved in amino acid biosynthesis pathways .
Comparación Con Compuestos Similares
Similar Compounds
Fludioxonil: Another fungicide that inhibits fungal growth by disrupting cellular processes.
Imazalil: A fungicide used to control mold and mildew on various crops.
Uniqueness
Pyrimethanil-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms and pathways is crucial .
Propiedades
Fórmula molecular |
C12H13N3 |
|---|---|
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
4,6-dimethyl-N-phenyl(213C,1,3-15N2)pyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15)/i12+1,13+1,14+1 |
Clave InChI |
ZLIBICFPKPWGIZ-WEQCDQLKSA-N |
SMILES isomérico |
CC1=CC(=[15N][13C](=[15N]1)NC2=CC=CC=C2)C |
SMILES canónico |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


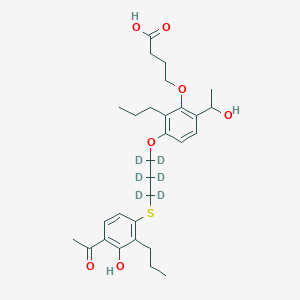
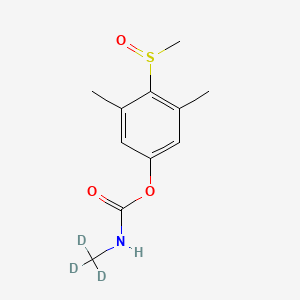

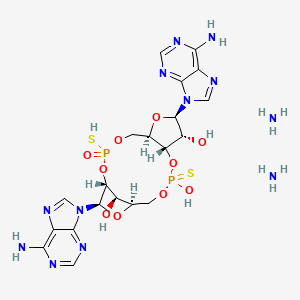
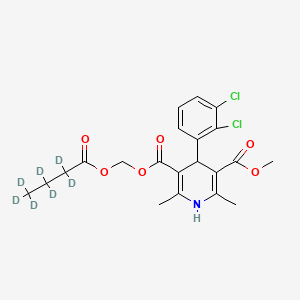
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate](/img/structure/B12421994.png)
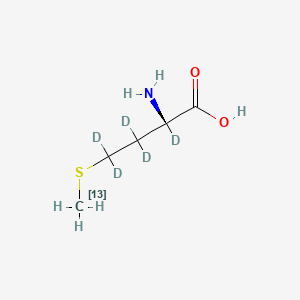
![N-methyl-2-morpholin-4-yl-N-[6-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-oxochromen-8-yl]dibenzothiophen-2-yl]acetamide](/img/structure/B12422013.png)
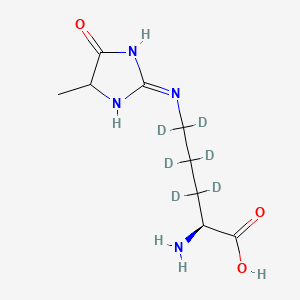

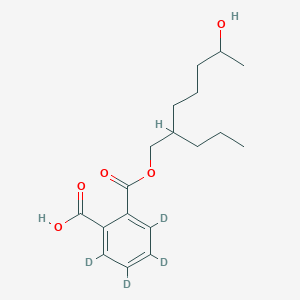
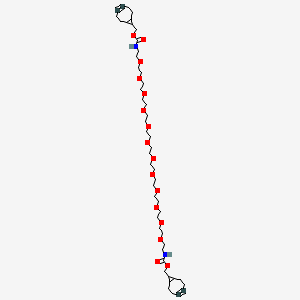
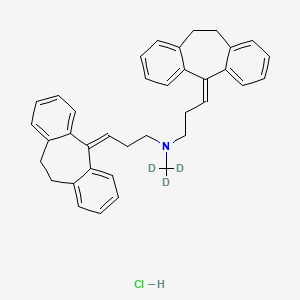
![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)
